REACTION_CXSMILES
|
[CH2:1]([NH2:3])[CH3:2].CO.[S:6](Cl)([C:9]1[CH:17]=[CH:16][C:12]([N+:13]([O-:15])=[O:14])=[CH:11][CH:10]=1)(=[O:8])=[O:7]>O>[CH2:1]([NH:3][S:6]([C:9]1[CH:10]=[CH:11][C:12]([N+:13]([O-:15])=[O:14])=[CH:16][CH:17]=1)(=[O:7])=[O:8])[CH3:2]
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C([N+](=O)[O-])C=C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
between 0-5° C.
|
Type
|
CUSTOM
|
Details
|
×15 min.
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
CUSTOM
|
Details
|
to form immediately
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
was continued at 0° C.
|
Type
|
CUSTOM
|
Details
|
×30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The material was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried thoroughly in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 827 mg (79% yield)
|
Name
|
|
Type
|
|
Smiles
|
C(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |